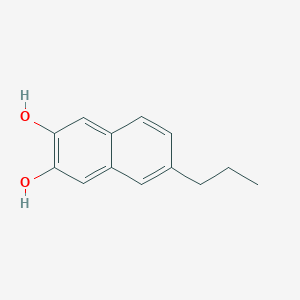
6-Propylnaphthalene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propylnaphthalene-2,3-diol is an organic compound belonging to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups (-OH) attached to the naphthalene ring at positions 2 and 3, with a propyl group (-C3H7) attached at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylnaphthalene-2,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 6-propylnaphthalene using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4). These reagents facilitate the addition of hydroxyl groups to the naphthalene ring, resulting in the formation of the diol.
Another method involves the reduction of 6-propylnaphthalene-2,3-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the carbonyl groups into hydroxyl groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial reactors and optimized reaction conditions are employed to ensure high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Propylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenediols or naphthalenes.
Substitution: Formation of various substituted naphthalenes.
Aplicaciones Científicas De Investigación
6-Propylnaphthalene-2,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Propylnaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate oxidative stress, enzyme activity, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxynaphthalene: Similar structure but lacks the propyl group.
1,4-Dihydroxynaphthalene: Different hydroxyl group positions.
6-Methylnaphthalene-2,3-diol: Similar structure with a methyl group instead of a propyl group.
Uniqueness
6-Propylnaphthalene-2,3-diol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules, making it distinct from other naphthalenediols.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-propylnaphthalene-2,3-diol |
InChI |
InChI=1S/C13H14O2/c1-2-3-9-4-5-10-7-12(14)13(15)8-11(10)6-9/h4-8,14-15H,2-3H2,1H3 |
Clave InChI |
ZMQNGDAOEHHWQT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=CC(=C(C=C2C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





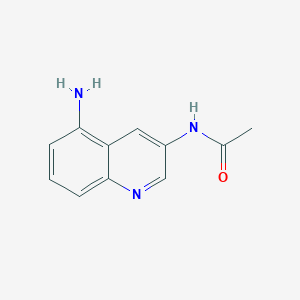

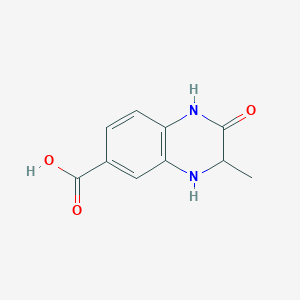
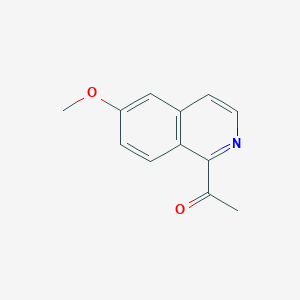


![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
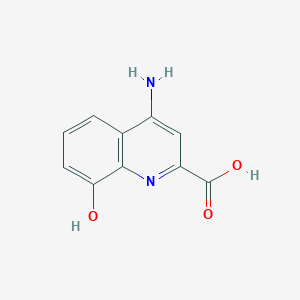

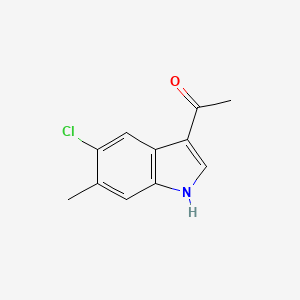
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
